2-Methyltetrahydrofuran-3-one

Catalog No.
S702655
CAS No.
3188-00-9
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyltetrahydrofuran-3-one

CAS Number

3188-00-9

Product Name

2-Methyltetrahydrofuran-3-one

IUPAC Name

2-methyloxolan-3-one

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3

InChI Key

FCWYQRVIQDNGBI-UHFFFAOYSA-N

SMILES

CC1C(=O)CCO1

Solubility

slightly
Slightly soluble in oils
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)CCO1

Synthesis and characterization:

-Methyltetrahydrofuran-3-one, also known as coffee furanone, has been the subject of various scientific studies investigating its synthesis and characterization. Researchers have employed different methods for its synthesis, including:

  • Cyclization of levulinic acid using various catalysts [].
  • Oxidation of 2-methyltetrahydrofuran with metal oxides or peroxides [].
  • Decarboxylation of 5-hydroxy-2-pentanoic acid [].

These studies not only establish methods for the production of coffee furanone but also contribute to the understanding of its chemical properties and reactivity.

Role in flavor and aroma:

2-Methyltetrahydrofuran-3-one is a key contributor to the characteristic aroma of coffee. Studies have explored its role in flavor perception and its interaction with other aroma compounds in roasted coffee beans [, ]. Understanding the role of coffee furanone is crucial for optimizing coffee roasting processes and developing flavoring agents for various applications in the food and beverage industry.

2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile compound with the chemical formula C5_5H8_8O2_2 and a molecular weight of 100.12 g/mol. This compound is characterized by its pleasant aroma, reminiscent of caramel and nuts, making it a significant flavoring agent in various food products, particularly coffee. It is transparent and has been identified as a key contributor to the aroma profile of roasted coffee beans, where it exists at concentrations around 30 parts per million .

MTHF is generally considered safe for consumption at levels typically encountered in coffee. However, concentrated forms of MTHF can be irritating to the skin, eyes, and respiratory system []. It is recommended to handle MTHF with proper personal protective equipment in a well-ventilated environment.

Involving 2-methyltetrahydrofuran-3-one primarily focus on its synthesis and transformation into other compounds. Notable reactions include:

  • Acid-Catalyzed Ring Closure: This method involves the cyclization of β-alkoxy diazoketones, which was one of the first methods developed for synthesizing this compound .
  • Condensation Reactions: It can be synthesized through the condensation of ethyl lactate and methyl acrylate in dimethyl sulfoxide solution or under phase transfer conditions in ionic liquids .
  • Oxidative Hydroxylation: This reaction involves the oxidation of 2-acetylbutyrolactone to yield 2-methyltetrahydrofuran-3-one .
  • Hydrolysis of Dithioketals: Another synthetic route involves hydrolyzing corresponding dithioketals to produce this compound .

Several methods have been developed for synthesizing 2-methyltetrahydrofuran-3-one:

  • Acid-Catalyzed Ring Closure: A classic method involving β-alkoxy diazoketones.
  • Condensation of Ethyl Lactate and Methyl Acrylate: Conducted in dimethyl sulfoxide or ionic liquids, yielding satisfactory results.
  • Oxidative Hydroxylation of 2-Acetylbutyrolactone: A method that utilizes lithium hypochlorite and ruthenium catalysts for effective synthesis .
  • Dithioketal Hydrolysis: Involves hydrolyzing dithioketals to obtain the desired compound.

Due to its unique flavor profile, 2-methyltetrahydrofuran-3-one finds applications in various industries:

  • Food Industry: Used as a flavoring agent in coffee, nuts, cocoa, brandy, and meat sauces at concentrations typically ranging from 5 to 20 parts per million .
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and fragrances.

Several compounds share structural or functional similarities with 2-methyltetrahydrofuran-3-one. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Furfuryl MercaptanC5_5H6_6OSStrong odor; used in food flavoring
5-MethylfuranC5_5H6_6OContributes to roasted coffee aroma
2-FurancarboxaldehydeC5_5H4_4OUsed as a flavoring agent; has a sweet note
Ethyl FuroateC7_7H8_8OFruity aroma; used in food applications

Uniqueness of 2-Methyltetrahydrofuran-3-one:
Unlike other similar compounds, 2-methyltetrahydrofuran-3-one is particularly noted for its sweet caramel-like aroma combined with nuttiness, making it distinct within the context of coffee flavors. Its specific contributions to the sensory experience of roasted coffee set it apart from others that may have more pungent or less complex aromas .

Physical Description

Liquid
Colourless liquid; Wintergreen-like aroma

Hydrogen Bond Acceptor Count

2

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Boiling Point

138.00 to 139.00 °C. @ 760.00 mm Hg

Heavy Atom Count

7

Density

1.180-1.185

UNII

I3703CL967

GHS Hazard Statements

Aggregated GHS information provided by 1608 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3188-00-9

Wikipedia

Coffee_furanone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, dihydro-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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